REACTION_CXSMILES
|
[Br:1][CH2:2][CH:3](OCC)OCC.[Br:10][C:11]1[N:16]=[C:15]([NH2:17])[CH:14]=[CH:13][CH:12]=1>C(O)CCC>[BrH:1].[Br:10][C:11]1[N:16]2[CH:2]=[CH:3][N:17]=[C:15]2[CH:14]=[CH:13][CH:12]=1 |f:3.4|
|
Name
|
|
Quantity
|
3.64 g
|
Type
|
reactant
|
Smiles
|
BrCC(OCC)OCC
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=CC(=N1)N
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C(CCC)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
Reflux
|
Type
|
CUSTOM
|
Details
|
the reaction overnight
|
Duration
|
8 (± 8) h
|
Type
|
TEMPERATURE
|
Details
|
cool
|
Type
|
FILTRATION
|
Details
|
Filtration of the reaction mixture
|
Name
|
|
Type
|
product
|
Smiles
|
Br.BrC1=CC=CC=2N1C=CN2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |